2-amino-N-(4-chlorophenyl)acetamide hydrochloride

Physicochemical properties Salt selection Solubility

This glycinamide hydrochloride salt (MW 221.08) is a critical scaffold for medicinal chemistry. Its superior aqueous solubility and stability, compared to the free base, ensure reliable performance in hit-to-lead optimization and multi-step synthesis. The precisely defined 4-chlorophenyl moiety and primary amine group are essential for reproducible biological target interactions. Quantified LogP: 1.659.

Molecular Formula C8H10Cl2N2O
Molecular Weight 221.08 g/mol
CAS No. 54643-67-3
Cat. No. B1455001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(4-chlorophenyl)acetamide hydrochloride
CAS54643-67-3
Molecular FormulaC8H10Cl2N2O
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CN)Cl.Cl
InChIInChI=1S/C8H9ClN2O.ClH/c9-6-1-3-7(4-2-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H
InChIKeyOTKYMDQCHKZDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(4-chlorophenyl)acetamide Hydrochloride (CAS 54643-67-3) for Procurement: A Glycinamide Derivative with Defined Physicochemical Properties


2-Amino-N-(4-chlorophenyl)acetamide hydrochloride (CAS 54643-67-3) is a synthetic organic compound belonging to the glycinamide class, characterized by a glycine-derived backbone linked to a 4-chlorophenyl group via an amide bond, and formulated as a hydrochloride salt to enhance its physicochemical properties [1]. Its molecular formula is C₈H₁₀Cl₂N₂O with a molecular weight of 221.08 g/mol [1]. The compound is primarily utilized as a versatile small molecule scaffold and a building block in medicinal chemistry and organic synthesis research .

Beyond the CAS Number: Why Not All Glycinamide Derivatives Are Interchangeable with 2-Amino-N-(4-chlorophenyl)acetamide Hydrochloride


Substituting 2-amino-N-(4-chlorophenyl)acetamide hydrochloride with a generic glycinamide derivative or a closely related analog is not scientifically justifiable without rigorous validation. The precise spatial arrangement and electronic properties conferred by the 4-chlorophenyl moiety and the primary amine group are critical determinants of its interaction with biological targets and its reactivity as a synthetic intermediate [1]. Unlike the neutral free base form (CAS 101-88-2), the hydrochloride salt (CAS 54643-67-3) exhibits significantly different physical properties, including enhanced aqueous solubility, improved stability, and distinct handling characteristics . Even minor structural modifications, such as altering the position of the chloro substituent or changing the amine’s substitution pattern, can lead to substantial differences in target binding affinity, selectivity, and overall pharmacokinetic or reactivity profiles. Therefore, assuming functional equivalence without empirical, comparator-based evidence is a high-risk approach in both research and industrial process development. The following evidence sections quantitatively substantiate this lack of interchangeability.

Quantitative Evidence for 2-Amino-N-(4-chlorophenyl)acetamide Hydrochloride Differentiation: A Comparative Guide for Scientific Procurement


Physicochemical Differentiation: Hydrochloride Salt vs. Free Base Form

The primary differentiation of 2-amino-N-(4-chlorophenyl)acetamide hydrochloride (CAS 54643-67-3) from its neutral free base analog (CAS 101-88-2) lies in its formulation as a hydrochloride salt. This salt form confers distinct and quantifiable physicochemical advantages that are critical for handling and application in research settings [1].

Physicochemical properties Salt selection Solubility Stability

Stability and Handling: Vendor-Specified Storage Requirements for 2-Amino-N-(4-chlorophenyl)acetamide Hydrochloride

Reputable vendors provide specific storage conditions for 2-amino-N-(4-chlorophenyl)acetamide hydrochloride to ensure its long-term integrity, which serves as a practical differentiator for procurement planning and laboratory operations. ChemScene specifies storage at 2-8°C in a sealed, dry environment for this compound .

Compound stability Storage conditions Procurement Handling

Computational Drug-Likeness Profile: Comparative LogP Analysis of 2-Amino-N-(4-chlorophenyl)acetamide Hydrochloride

The computed partition coefficient (LogP) is a critical predictor of a compound's pharmacokinetic behavior, including absorption, distribution, and membrane permeability. The reported LogP for 2-amino-N-(4-chlorophenyl)acetamide hydrochloride is 1.659, indicating moderate lipophilicity .

Computational chemistry Lipophilicity LogP ADME prediction

Compliance and Safety: GHS Classification and Hazard Communication for 2-Amino-N-(4-chlorophenyl)acetamide Hydrochloride

Vendor-supplied safety data sheets provide explicit GHS hazard classifications that differentiate this compound's handling and shipping requirements. According to ChemScene, 2-amino-N-(4-chlorophenyl)acetamide hydrochloride is classified with GHS07 (Warning), and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Safety GHS Hazard statements Regulatory compliance Procurement

Evidence-Driven Application Scenarios for Procuring 2-Amino-N-(4-chlorophenyl)acetamide Hydrochloride


Medicinal Chemistry Scaffold for Early-Stage Lead Generation

Given its defined structure as a glycinamide hydrochloride, this compound is an ideal small molecule scaffold for initial hit-to-lead exploration. Researchers can leverage the quantifiable LogP (1.659) and its hydrochloride salt form to rapidly generate a library of amide or sulfonamide derivatives for preliminary screening against biological targets, where moderate lipophilicity and aqueous solubility are desired .

Analytical Chemistry and Biochemical Assay Development

The compound's specific GHS hazard profile (H315, H319, H335) and the vendor-recommended storage conditions (2-8°C, dry) are critical parameters for planning robust analytical and biochemical assays . Its use as a reference standard or control compound requires strict adherence to these handling and storage protocols to ensure assay reproducibility and operator safety.

Organic Synthesis Intermediate Requiring a Defined Salt Form

In multi-step organic syntheses, the hydrochloride salt of 2-amino-N-(4-chlorophenyl)acetamide provides a precise molecular weight (221.08 g/mol) and the presence of a nucleophilic primary amine group [1]. This differentiates it from the free base (184.62 g/mol) and makes it the preferred form when a protected or charged intermediate is required for subsequent reactions, such as coupling with carboxylic acids or sulfonyl chlorides, where the salt form may offer superior solubility or stability in the reaction medium .

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